2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
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Overview
Description
2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-1,2,3-triazole with an appropriate methoxy-substituted ethan-1-ol derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction efficiency. The final product is typically purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the triazole ring to a more saturated form using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in organic solvents.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific biochemical pathways, depending on its structure and the nature of its interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound also features a triazole ring but differs in the position and type of substituents on the aromatic ring.
1-Methyl-1H-1,2,3-triazole: A simpler triazole derivative that lacks the methoxy and ethan-1-ol substituents.
Uniqueness
2-Methoxy-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and ethan-1-ol moiety enhance its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C6H11N3O2 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-methoxy-1-(3-methyltriazol-4-yl)ethanol |
InChI |
InChI=1S/C6H11N3O2/c1-9-5(3-7-8-9)6(10)4-11-2/h3,6,10H,4H2,1-2H3 |
InChI Key |
SEOKSIVCOJUFBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)C(COC)O |
Origin of Product |
United States |
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